

Fluetizolam CAS number and IUPAC nomenclature

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Compound of Interest

Compound Name: *Fluetizolam*

Cat. No.: *B14086673*

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Fluetizolam: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluetizolam is a thienotriazolodiazepine derivative that has garnered interest within the scientific community for its potent sedative and anxiolytic properties. As a designer drug, its pharmacological and toxicological profiles are still under investigation, making it a compound of significant interest for forensic and pharmacological research. This technical guide provides a detailed overview of **Fluetizolam**, including its chemical identifiers, physicochemical properties, and its mechanism of action as a positive allosteric modulator of the GABA-A receptor. This document also outlines representative experimental protocols for its synthesis, analysis, and in vitro characterization, and presents a visualization of its signaling pathway.

Chemical Identification and Nomenclature

Fluetizolam is a synthetic compound belonging to the thienodiazepine class, which are analogues of benzodiazepines where the benzene ring is replaced by a thiophene ring.

- CAS Number: 40054-88-4
- IUPAC Nomenclature:

- 4-ethyl-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0^{2,6}]trideca-2(6),4,7,10,12-pentaene[1][2][3][4]
- 2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][5]triazolo[4,3-a][5]diazepine[1][6][7][8]

Physicochemical and Pharmacological Data

The following tables summarize the key quantitative data for **Fluetizolam**.

Table 1: Physicochemical Properties of **Fluetizolam**

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₅ FN ₄ S	[1][3][6][7]
Molecular Weight	326.4 g/mol	[3][4][5]
Purity (typical)	≥98%	[7]
UV max (in Ethanol)	242 nm	[7]

Table 2: Solubility Data

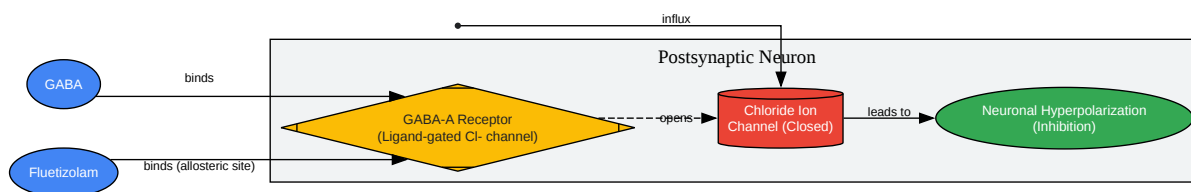
Solvent	Solubility	Reference
DMF	5 mg/mL	[7][9]
DMSO	3 mg/mL	[7][9]
Ethanol	5 mg/mL	[7][9]
PBS (pH 7.2)	Insoluble	[7][9]

Table 3: Pharmacological Profile

Parameter	Value	Reference
Potency	Approximately 6 to 10 times that of diazepam	[10]
Common Dosage	0.5 - 1.0 mg	[10]
Onset of Action	15 - 30 minutes	[10]
Peak Concentration	30 minutes - 2 hours	[10]
Duration of Effects	5 - 7 hours	[10]

Mechanism of Action: GABA-A Receptor Modulation

Fluetizolam exerts its effects by acting as a positive allosteric modulator of the γ -aminobutyric acid type A (GABA-A) receptor.[5][10][11][12] It binds to the benzodiazepine site on the receptor complex, which is distinct from the GABA binding site. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[5][11] The potentiation of GABAergic neurotransmission leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a decrease in neuronal excitability.[5] This inhibitory action is responsible for the anxiolytic, sedative, and muscle-relaxant effects observed with **Fluetizolam**. [5] The sedative effects are primarily mediated by the $\alpha 1$ subunit of the GABA-A receptor, while the anxiolytic effects are linked to the $\alpha 2$ and $\alpha 3$ subunits.[5][10]



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Caption: Mechanism of action of **Fluetizolam** at the GABA-A receptor.

Experimental Protocols

The following are representative protocols for the synthesis, purification, and in vitro analysis of **Fluetizolam**. These are intended for informational purposes for research and development professionals.

Illustrative Synthesis of Fluetizolam

This protocol is a hypothetical representation based on general synthetic routes for thienotriazolodiazepines.

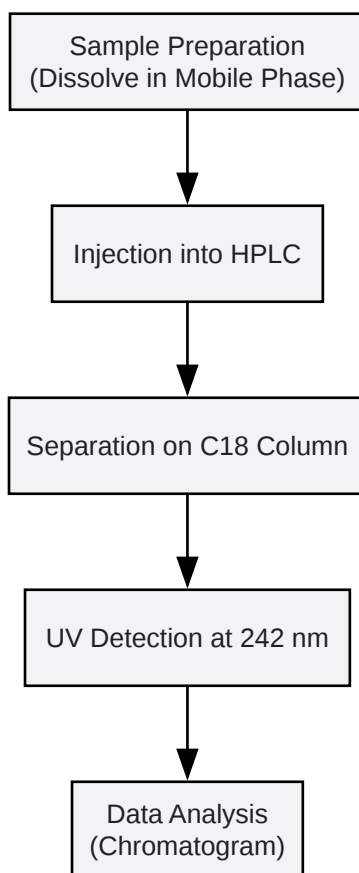
- **Step 1: Synthesis of the Thienodiazepine Core.** The synthesis would likely begin with the construction of the core thienodiazepine ring system. This can be achieved through a multi-step process starting from a substituted aminothiophene derivative which is then reacted with a suitable amino acid equivalent and cyclized.
- **Step 2: Introduction of the Fluorophenyl Group.** The 2-fluorophenyl moiety is typically introduced via a condensation reaction with 2-fluorobenzoyl chloride or a related derivative at the appropriate position on the thienodiazepine core.
- **Step 3: Formation of the Triazole Ring.** The final step involves the annulation of the triazole ring. This is commonly achieved by reacting the thienodiazepine intermediate with a hydrazine derivative, such as acetylhydrazine, followed by cyclization to form the fused triazolo ring system of **Fluetizolam**. The reaction is typically carried out in a high-boiling point solvent like n-butanol at elevated temperatures.
- **Purification.** The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a representative method for determining the purity of a **Fluetizolam** sample.

- **Instrumentation:** A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.02 M phosphate buffer, pH 6.0) and acetonitrile in a ratio of approximately 45:55 (v/v). The optimal ratio may require empirical determination.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 242 nm.
- Injection Volume: 10 μ L.
- Procedure:
 - Prepare a stock solution of **Fluetizolam** in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
 - Prepare a working standard solution by diluting the stock solution with the mobile phase to a concentration of approximately 10 μ g/mL.
 - Inject the working standard and the sample solution into the HPLC system.
 - The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.



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Caption: General workflow for HPLC analysis of **Fluetizolam**.

In Vitro Functional Assay: Electrophysiology

This protocol describes a method to characterize the modulatory effects of **Fluetizolam** on GABA-A receptors expressed in a cellular system (e.g., *Xenopus* oocytes or HEK293 cells).

- Cell Culture and Transfection: Culture HEK293 cells and transfect them with plasmids encoding the desired subunits of the human GABA-A receptor (e.g., $\alpha 1$, $\beta 2$, $\gamma 2$).
- Electrophysiology Setup: Use a whole-cell patch-clamp setup to record ionic currents from the transfected cells.
- Solutions:
 - External Solution: A standard physiological saline solution.

- Internal Solution: A solution mimicking the intracellular ionic composition, typically containing a high concentration of chloride.
- GABA Solution: A stock solution of GABA prepared in the external solution.
- **Fluetizolam** Solution: A stock solution of **Fluetizolam** prepared in DMSO and then diluted to the final desired concentrations in the external solution.
- Procedure:
 - Establish a whole-cell recording from a transfected cell.
 - Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current response.
 - Co-apply the same concentration of GABA along with varying concentrations of **Fluetizolam**.
 - Measure the potentiation of the GABA-induced current by **Fluetizolam**.
 - Construct a concentration-response curve to determine the EC₅₀ of **Fluetizolam**'s modulatory effect.

Conclusion

Fluetizolam is a potent thienotriazolodiazepine with a clear mechanism of action at the GABA-A receptor. The information and protocols provided in this guide are intended to support the research community in further elucidating the pharmacological, metabolic, and toxicological properties of this compound. As a designer drug, continued research is crucial for forensic identification and for understanding its potential impact on public health.

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